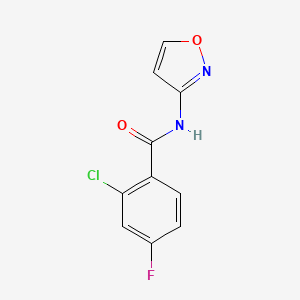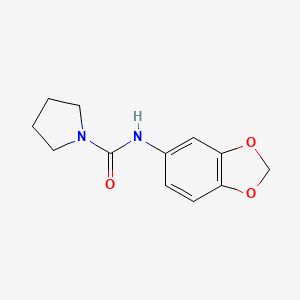amine hydrochloride](/img/structure/B5366337.png)
[(5-phenyl-2-furyl)methyl](2-thienylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-phenyl-2-furyl)methyl](2-thienylmethyl)amine hydrochloride is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTMA and has been widely studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PTMA has been found to have potential applications in various fields of scientific research. One of the most promising applications of PTMA is in the field of medicinal chemistry. PTMA has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. PTMA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of PTMA is not yet fully understood. However, studies have shown that PTMA interacts with various receptors in the body, including dopamine and serotonin receptors. PTMA has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
PTMA has been found to have various biochemical and physiological effects. Studies have shown that PTMA has antioxidant properties, which may help protect cells from oxidative damage. PTMA has also been found to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, PTMA has been shown to have analgesic properties, which may help alleviate pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTMA in lab experiments is its relatively low toxicity. PTMA has been found to have low toxicity in animal studies, making it a safer option for use in lab experiments. However, one of the limitations of using PTMA is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PTMA. One of the most promising directions is the development of new drugs based on PTMA. PTMA has been shown to have potential applications in the treatment of various diseases, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of PTMA and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of PTMA involves the reaction of 5-phenyl-2-furaldehyde and 2-thienylmethylamine in the presence of hydrochloric acid. The reaction takes place at room temperature and yields PTMA hydrochloride as a white crystalline solid. The synthesis of PTMA has been extensively studied and optimized for higher yields and purity.
Eigenschaften
IUPAC Name |
1-(5-phenylfuran-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS.ClH/c1-2-5-13(6-3-1)16-9-8-14(18-16)11-17-12-15-7-4-10-19-15;/h1-10,17H,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNSHFHMKWEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)
![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366327.png)
![N-(2-methoxyethyl)-1'-[6-(methoxymethyl)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366332.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)

![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5366352.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)